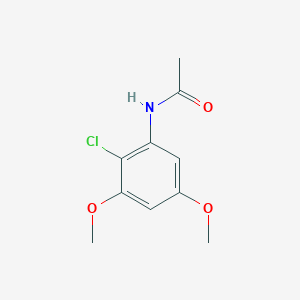
N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide
Descripción general
Descripción
N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide, commonly known as CDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CDA is a derivative of the phenethylamine class of compounds and is structurally similar to mescaline, a psychoactive substance found in certain cacti.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide derivatives have been synthesized and studied for their chemical properties and potential applications. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide has been reported, which involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, leading to various compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Nikonov et al., 2016).
Environmental and Agricultural Research
Studies have examined the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into their environmental impact and potential health risks. These herbicides, including acetochlor, alachlor, and butachlor, have been shown to undergo complex metabolic pathways leading to products that may have carcinogenic properties. Understanding these pathways is crucial for assessing the risks associated with exposure to these chemicals and for developing safer agricultural practices (Coleman et al., 2000).
Analytical Chemistry Applications
The development of new fluorescent probes for sensitive detection of carbonyl compounds in environmental water samples illustrates the application of this compound derivatives in analytical chemistry. These probes, including derivatives of N-(2-aminooxy-3,5-dimethoxy-phenyl)-acetamide, offer improved sensitivity and specificity for detecting pollutants and may contribute to better environmental monitoring and protection (Houdier et al., 2000).
Pharmacological Research
In pharmacological research, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer drug through molecular docking analysis highlight the potential medical applications of this compound derivatives. These compounds show promise in targeting specific cancer receptors and may lead to the development of new anticancer therapies (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-(2-chloro-3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(13)12-8-4-7(14-2)5-9(15-3)10(8)11/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODNQSBFLDLKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2730551.png)
![3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2730556.png)
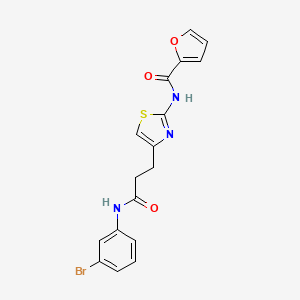
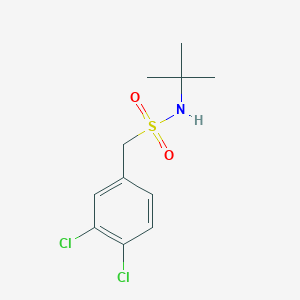

![8-methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2730563.png)
![6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2730564.png)


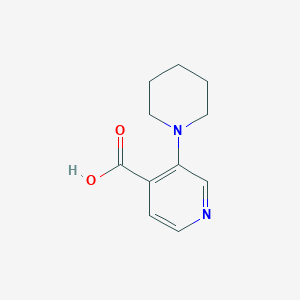

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2730571.png)
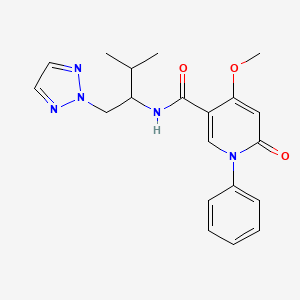
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid hydrochloride](/img/structure/B2730574.png)